Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
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Overview
Description
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is a chiral organic compound with a unique structure that includes a dihydrobenzoanthracene core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol typically involves the reduction of benzo[a]anthracene-1,2-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired diol with the correct stereochemistry.
Industrial Production Methods
Industrial production methods for (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reduction process and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form benzo[a]anthracene-1,2-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Benzo[a]anthracene-1,2-dione.
Reduction: Tetrahydrobenzo[a]anthracene derivatives.
Substitution: Various substituted benzo[a]anthracene derivatives.
Scientific Research Applications
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, its aromatic structure allows it to intercalate into DNA, which may contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]anthracene-1,2-dione: The oxidized form of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol.
Tetrahydrobenzo[a]anthracene derivatives: Reduced forms with additional hydrogen atoms.
Substituted benzo[a]anthracenes: Compounds with various substituents on the aromatic ring.
Uniqueness
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64807-77-8 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChI Key |
YWAOPVBJYIKFQW-AEFFLSMTSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H](C=C4)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Origin of Product |
United States |
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